

# The Pharmacokinetics of Buprenorphine Implants: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of buprenorphine implants, a long-acting drug delivery system designed for the sustained release of buprenorphine. Due to the limited publicly available information on the **ND-2110** implant, this document focuses on the well-established buprenorphine implants, Probuphine® and Sublocade®, to provide a thorough understanding of the expected pharmacokinetic profile and experimental considerations for this class of drug product.

#### **Introduction to Buprenorphine Implants**

Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, widely used in the treatment of opioid use disorder.[1] Long-acting implantable formulations offer several advantages over daily oral or sublingual administration, including improved patient adherence, reduced risk of diversion and misuse, and the maintenance of stable, non-fluctuating plasma concentrations of the drug.[1][2] This guide will delve into the pharmacokinetic properties, experimental methodologies used to assess these products, and the underlying mechanisms of action.

## Pharmacokinetic Profile of Buprenorphine Implants

The primary goal of buprenorphine implants is to deliver a consistent, therapeutic dose of the drug over an extended period, typically several months. This is in contrast to the fluctuating plasma levels observed with more frequent dosing forms like sublingual tablets.[2]



#### **Quantitative Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters for two leading buprenorphine implant products, Probuphine® (a subdermal implant) and Sublocade® (an extended-release subcutaneous injection that forms a solid depot).

Table 1: Pharmacokinetic Parameters of Probuphine® (4 x 74.2 mg buprenorphine implants)

| Parameter                                          | Value           | Reference |
|----------------------------------------------------|-----------------|-----------|
| Median Time to Maximum Plasma Concentration (Tmax) | 12 hours        | [1]       |
| Time to Reach Steady-State Plasma Levels           | Approx. 4 weeks | [1]       |
| Mean Steady-State Plasma Concentration (Css)       | 0.5 - 1.0 ng/mL | [1]       |
| Duration of Therapeutic Plasma Levels              | Up to 6 months  | [1]       |
| Mean Elimination Half-Life (after implant removal) | 24 - 48 hours   | [1]       |

Table 2: Pharmacokinetic Parameters of Sublocade® (buprenorphine extended-release injection)



| Parameter                                                 | 100 mg Monthly<br>Dose | 300 mg Monthly<br>Dose | Reference |
|-----------------------------------------------------------|------------------------|------------------------|-----------|
| Median Time to Maximum Plasma Concentration (Tmax)        | 24 hours               | 24 hours               | [3]       |
| Time to Reach Steady-State                                | 4 - 6 months           | 4 - 6 months           | [3]       |
| Average Steady-State Plasma Concentration (Css)           | 2.87 ng/mL             | 6.32 ng/mL             | [4]       |
| Inter-individual<br>Variability in PK<br>Parameters (CV%) | 32% - 40%              | 32% - 40%              | [4]       |

## **Experimental Protocols for Pharmacokinetic Assessment**

The characterization of the pharmacokinetic profile of buprenorphine implants involves rigorous clinical trials. The methodologies employed in these studies are crucial for understanding the data presented.

#### **Pivotal Clinical Study Design for Probuphine®**

A pivotal study for Probuphine® was a randomized, double-blind, double-dummy trial involving 177 adults with a primary diagnosis of opioid dependence who were clinically stable on  $\leq 8$  mg per day of sublingual buprenorphine.[1]

- Study Arms:
  - Treatment Group: Received four buprenorphine implants and daily placebo sublingual tablets.
  - Control Group: Received four placebo implants and daily active sublingual buprenorphine/naloxone tablets.[1]



- Duration: The treatment period was six months.[1]
- Primary Efficacy Endpoint: The primary outcome was the proportion of urine samples negative for illicit opioids.[5]
- Pharmacokinetic Sampling: Plasma samples were collected at regular intervals to determine buprenorphine concentrations.

#### **Population Pharmacokinetic Analysis of Sublocade®**

The pharmacokinetic profile of Sublocade® was characterized through a population pharmacokinetic (PopPK) analysis combining data from Phase II and Phase III clinical trials involving 570 subjects with opioid use disorder.[6]

- Study Design: Subjects received up to 12 monthly subcutaneous injections of Sublocade® following an initial induction with sublingual buprenorphine.[6]
- Pharmacokinetic Modeling: A two-compartment model with a dual absorption submodel for the subcutaneous injection was used to describe the buprenorphine plasma concentrationtime profiles.
- Covariate Analysis: The model evaluated the influence of various factors, including body mass index and body weight, on the pharmacokinetics of buprenorphine.[6]

### **Visualizing Key Concepts**

Diagrams are essential for illustrating complex biological and experimental processes. The following visualizations, created using the DOT language, depict the signaling pathway of buprenorphine and a typical experimental workflow for evaluating a buprenorphine implant.





Click to download full resolution via product page

Caption: Buprenorphine's dual action on opioid receptors.





Click to download full resolution via product page

Caption: A typical clinical trial workflow for a buprenorphine implant.



#### Conclusion

Buprenorphine implants represent a significant advancement in the treatment of opioid use disorder, primarily by providing sustained and stable plasma concentrations of the medication. The pharmacokinetic profiles of existing products like Probuphine® and Sublocade® demonstrate the feasibility of long-acting delivery systems for buprenorphine. The experimental designs highlighted in this guide provide a framework for the evaluation of new implantable technologies in this therapeutic area. For researchers and drug development professionals, a thorough understanding of these pharmacokinetic principles and methodologies is paramount for the successful development and clinical implementation of novel buprenorphine delivery systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sublocade: Dosing, side effects, use for withdrawal, and more [medicalnewstoday.com]
- 4. Long-lasting Plasma Levels | SUBLOCADE® (buprenorphine extended-release) HCP [sublocadehcp.com]
- 5. Buprenorphine implants for treatment of opioid dependence: randomized comparison to placebo and sublingual buprenorphine/naloxone PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of a Monthly Buprenorphine Depot Injection for the Treatment of Opioid Use Disorder: A Combined Analysis of Phase II and Phase III Trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of Buprenorphine Implants: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b609506#pharmacokinetics-of-nd-2110-implant]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com